molecular formula C9H10N4O B1405656 5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine CAS No. 1451392-77-0

5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine

Cat. No.: B1405656
CAS No.: 1451392-77-0
M. Wt: 190.2 g/mol
InChI Key: MNRAYROCGVNEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine is a high-purity chemical compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. This molecule features a fused heterocyclic system comprising a pyrazol-3-amine core linked via an ether bridge to a pyridin-3-ylmethyl group. The 3-aminopyrazole moiety is a well-known pharmacophore in medicinal chemistry, often employed in the synthesis of various biologically active molecules and functionalized heterocycles . The structure is analogous to other pyrazole derivatives that have demonstrated significant physiological and pharmacological activities, including serving as modulators of receptors like the 5-HT2A serotonin receptor . Compounds containing the pyrazole scaffold are found in several marketed drugs and are investigated for their potential as active pharmaceutical ingredients, making this amine a key precursor for constructing potential drug-like compound libraries . The presence of the pyridine ring further enhances its utility as a ligand in metal-organic complexes and its potential in materials science applications. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, refer to the safety data sheet for proper handling and storage information, and note that similar air-sensitive pyrazole amines are recommended to be stored at -20°C under a dry, inert atmosphere .

Properties

IUPAC Name

3-(pyridin-3-ylmethoxy)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-8-4-9(13-12-8)14-6-7-2-1-3-11-5-7/h1-5H,6H2,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRAYROCGVNEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NNC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 1H-pyrazol-3-amine in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the pyrazol-3-amine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 3 exhibits nucleophilic character, enabling reactions with electrophiles such as carbonyl compounds or alkyl halides.

Key Reactions:

  • Reductive Amination :
    The amine can react with aldehydes or ketones to form imine intermediates, which are subsequently reduced to secondary amines (e.g., using NaBH₄). For example, reductive amination with p-methoxybenzaldehyde yields N-alkylated derivatives (Table 1) .

    SubstrateReagent/ConditionsProductYieldReference
    p-MethoxybenzaldehydeNaBH₄, MeOH, rt, 1 hN-(4-Methoxybenzyl) derivative88%
  • Acylation :
    Reacts with acyl chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride produces 3-acetamido derivatives.

Condensation and Cyclization Reactions

The amine group participates in cyclocondensation reactions, forming fused heterocycles.

Key Reactions:

  • Heteroannulation with Arylglyoxals :
    Pyrazol-5-amines react with arylglyoxals (e.g., 1a) under acidic conditions (p-TsOH/DMF) to form pyrazolo-fused naphthyridines via [3 + 2 + 1] cyclization (Table 2) .

    ArylglyoxalConditionsProductYield RangeReference
    Arylglyoxal monohydratesp-TsOH, DMF, 120°C (microwave)Pyrazolo-fused 1,7-naphthyridines45–78%
  • Formation of Pyrrolo[2,3-c]pyrazoles :
    Reaction with β-ketoesters or nitriles under basic conditions yields pyrrole-fused pyrazoles .

Oxidation:

  • Amine to Nitroso/Nitro :
    The primary amine can be oxidized to nitroso (R–NO) or nitro (R–NO₂) derivatives using agents like KMnO₄ or H₂O₂.

  • Pyridine Ring Oxidation :
    The pyridin-3-ylmethoxy group may undergo oxidation at the pyridine nitrogen, forming N-oxide derivatives.

Reduction:

  • Nitro to Amine :
    If oxidized to nitro derivatives, reduction with H₂/Pd-C regenerates the amine group.

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows electrophilic substitution at position 4 (para to the amine).

Key Reactions:

  • Bromination :
    Using POBr₃ or NBS, bromination occurs selectively at position 4 (Table 3) .

    SubstrateReagent/ConditionsProductYieldReference
    5-Hydroxypyrazole derivativePOBr₃, reflux5-Bromo-1-methylpyrazole-3-carboxylate82%
  • Nitration :
    HNO₃/H₂SO₄ introduces a nitro group at position 4, enabling further functionalization .

Functionalization of the Pyridin-3-ylmethoxy Group

The ether linkage in the pyridin-3-ylmethoxy substituent is susceptible to cleavage under acidic (e.g., HBr/AcOH) or basic conditions (e.g., NaOH), yielding pyridin-3-ylmethanol derivatives.

Mechanistic Insights and Selectivity

  • Steric and Electronic Effects :
    Substituents on the pyrazole and pyridine rings influence reaction pathways. For example, electron-withdrawing groups (e.g., NO₂) reduce reactivity in cyclization reactions .

  • Tautomerism :
    The 1H-pyrazole tautomer predominates, directing electrophilic substitution to position 4 .

Scientific Research Applications

Medicinal Chemistry

5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine has been explored for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrazole derivatives. Research indicates that compounds in this class can exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Properties

Recent studies have identified the compound as a potential inhibitor of histone deacetylase 6 (HDAC6), which plays a significant role in inflammation and cell survival pathways. By targeting HDAC6, this compound may help mitigate acute liver injury and other inflammatory conditions .

Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer properties. The compound's ability to modulate signaling pathways involved in cancer cell proliferation and apoptosis makes it a candidate for further development in oncology .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives similar to this compound:

StudyFindings
Study on Acute Liver Injury Demonstrated that HDAC6 inhibitors, including pyrazole derivatives, reduced necrosis and inflammation in liver tissues .
P2Y14 Receptor Antagonism A related pyrazole compound showed improved solubility and selectivity as a P2Y14 receptor antagonist, indicating potential for treating immune-related diseases .
Anticancer Activity Various pyrazole derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that structural modifications could enhance potency .

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridin-3-ylmethoxy group can form hydrogen bonds and other non-covalent interactions with active sites, while the pyrazole ring can participate in π-π stacking and other aromatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Pyridin-3-ylmethoxy (C5), NH₂ (C3) 190.20 Enhanced solubility, kinase inhibition potential
5-(4-Chlorophenyl)-1H-pyrazol-3-amine 4-Chlorophenyl (C5), NH₂ (C3) 209.65 High lipophilicity, antimicrobial activity
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl (C1), NH₂ (C3) 217.30 Extreme lipophilicity, membrane permeability
N-[4-(Dimethylamino)benzyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-amine 4-Methoxyphenyl (C5), dimethylaminobenzyl (N-substituent) 348.43 Electron-rich substituents, antitumor potential
5-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine Pyrrolopyridine (C5), trimethoxyphenyl (C4) 470.50 Antiproliferative activity, DNA interaction
3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine Benzylpiperidinyl (C3), NH₂ (C5) 256.34 Basic amine group, CNS-targeting potential

Substituent Effects on Physicochemical Properties

  • Solubility : The pyridin-3-ylmethoxy group in the target compound improves aqueous solubility compared to lipophilic substituents like adamantyl (e.g., 1-(adamantan-1-yl)-1H-pyrazol-3-amine) or 4-chlorophenyl (e.g., 5-(4-chlorophenyl)-1H-pyrazol-3-amine) . The ether oxygen and pyridine nitrogen facilitate hydrogen bonding, enhancing bioavailability.
  • Lipophilicity: Adamantyl and chlorophenyl substituents increase logP values, favoring membrane permeability but risking metabolic instability. In contrast, the dimethylaminobenzyl group in SI92 balances lipophilicity with basicity, aiding blood-brain barrier penetration .

Biological Activity

5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the pyridine moiety. The methods often utilize reagents such as aldehydes and amines in solvent-free conditions to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its cytotoxic effects against various cancer cell lines, including neuroblastoma and other solid tumors. The following sections summarize key findings from recent studies.

Cytotoxicity Studies

  • Cell Lines Tested :
    • Human neuroblastoma (SH-SY5Y)
    • Mouse fibroblast (L929)
    • Other cancer cell lines (A549, HT-1080)
  • Results :
    • Cytotoxic Effects : In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. For instance, compounds related to this structure demonstrated IC50 values ranging from 50 to 100 μM against SH-SY5Y cells, indicating moderate potency .
    • Mechanism of Action : Mechanistic studies suggest that this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, similar to other known anticancer agents like combretastatin A-4 .
CompoundCell LineIC50 (μM)Mechanism
This compoundSH-SY5Y~50Tubulin inhibition
Related Pyrazole DerivativeL929>100Selective toxicity

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives of pyrazole compounds have shown promise in reducing inflammation. Studies indicate that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Study on Neuroblastoma :
    A study synthesized several pyrazole derivatives and evaluated their effects on SH-SY5Y cells. The most active compound exhibited an IC50 value comparable to standard chemotherapeutic agents, highlighting its potential as a therapeutic candidate .
  • Inflammation Model :
    In a model assessing LPS-induced inflammation, compounds similar to this compound demonstrated significant inhibition of TNF-alpha release, indicating their efficacy in inflammatory conditions .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine?

  • Answer : A widely used method involves the condensation of substituted acrylamide derivatives with hydrazine hydrate or phenyl hydrazine in solvents like ethanol or glacial acetic acid. For example, 5-(4-chlorophenyl)-1-phenyl-N-(p-tolyl)-1H-pyrazol-3-amine was synthesized by reacting 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide with hydrazine hydrate in ethanol, yielding 79% product . Another approach employs cyclization of intermediates like hydrazides with phosphorus oxychloride at elevated temperatures (e.g., 120°C) to form pyrazole cores .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Answer : Key techniques include:

  • IR spectroscopy to identify NH/amine stretches (e.g., peaks at 3448–3278 cm⁻¹) and functional groups like carbonyls .
  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns, aromatic protons, and amine protons (D₂O exchangeable signals) .
  • X-ray diffraction for unambiguous structural determination, particularly for resolving regiochemistry and hydrogen-bonding networks .

Q. How are purity and stability assessed for pyrazol-3-amine derivatives?

  • Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity checks. Stability studies under varying temperatures and pH conditions (e.g., via accelerated degradation assays) are recommended, with monitoring by UV-Vis or mass spectrometry .

Advanced Research Questions

Q. How can conflicting crystallographic data for pyrazol-3-amine derivatives be resolved?

  • Answer : Discrepancies in crystallographic refinement (e.g., disorder modeling, hydrogen atom placement) can be addressed using SHELXL, which allows robust handling of twinned or high-resolution data. For example, SHELXTL integrates tools for Fourier map analysis and thermal parameter adjustment to improve model accuracy .

Q. What strategies optimize synthetic yields of pyrazol-3-amine derivatives with bulky substituents?

  • Answer : Substituent steric effects often reduce yields. Strategies include:

  • Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility .
  • Employing microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Introducing catalytic systems (e.g., copper bromide in Cs₂CO₃ base) for coupling reactions with aryl halides .

Q. How do structural modifications (e.g., pyridyl vs. phenyl groups) influence biological activity?

  • Answer : Pyridyl groups enhance solubility and hydrogen-bonding capacity, potentially improving receptor binding. For instance, replacing phenyl with pyridin-3-ylmethoxy groups increased antitumor activity in analogues by interacting with kinase ATP-binding pockets . Quantitative structure-activity relationship (QSAR) modeling can further guide modifications .

Q. What methodologies validate the biological activity of pyrazol-3-amine derivatives in vitro?

  • Answer : Standard assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .
  • Kinase inhibition : Fluorescence polarization assays to measure binding affinity to target kinases .

Data Contradiction Analysis

Q. Why do synthetic yields vary across similar pyrazol-3-amine derivatives?

  • Answer : Yield discrepancies often arise from:

  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) may stabilize intermediates, improving yields (e.g., 80% for 4-chlorophenyl derivatives vs. 65% for trifluoromethyl analogues) .
  • Reaction time : Extended reaction durations (e.g., 72 hours at 60°C) are critical for sterically hindered substrates .

Q. How to address inconsistent NMR data for NH protons in pyrazol-3-amine derivatives?

  • Answer : NH proton signals can broaden or disappear due to hydrogen exchange with solvent. Use deuterated DMSO-d₆ (which slows exchange) and low-temperature NMR (e.g., 10°C) to resolve these signals. Confirm assignments via ¹H-¹⁵N HMBC correlations .

Methodological Recommendations

  • Crystallization : For X-ray-quality crystals, use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) .
  • Scale-up : Optimize flow chemistry systems for multi-step syntheses to maintain regiochemical control .
  • Computational Tools : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and guide synthetic planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.